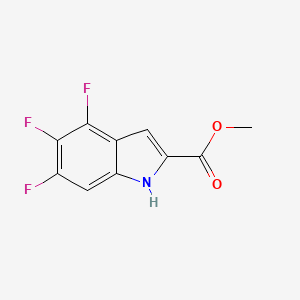

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

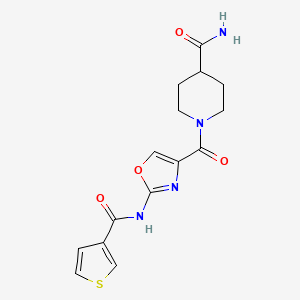

“Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C10H6F3NO2 . It has a molecular weight of 229.16 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H6F3NO2/c1-16-10(15)7-2-4-8(13)5(11)3-6(12)9(4)14-7/h2-3,14H,1H3 .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a boiling point of 334.5°C at 760 mmHg .Scientific Research Applications

Indole Synthesis and Applications

Indole Synthesis Methods : The synthesis of indole derivatives, including those related to Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate, is a critical area of research due to the wide range of biological activities associated with indole compounds. A review by Taber and Tirunahari (2011) provides a comprehensive classification of indole syntheses, highlighting various strategies for constructing the indole nucleus, which is foundational for creating a vast array of bioactive molecules (Taber & Tirunahari, 2011).

Biopolymer Modification : Research on xylan derivatives by Petzold-Welcke et al. (2014) explores the chemical modification of biopolymers to create new materials with specific properties, illustrating the broader applicability of chemical synthesis techniques that could be relevant to modifying indole-based compounds for various applications (Petzold-Welcke et al., 2014).

Anticancer Agent Development : The Knoevenagel condensation reaction, as discussed by Tokala et al. (2022), is pivotal in generating α, β-unsaturated ketones/carboxylic acids from carbonyl functionalities and active methylenes, including indole derivatives. This method has significant implications in the development of anticancer agents, showcasing the therapeutic potential of chemically modified indoles (Tokala et al., 2022).

Environmental Biodegradability : Liu and Avendaño (2013) review the microbial degradation of polyfluoroalkyl chemicals, which is relevant for understanding the environmental fate of fluorinated compounds like this compound. This research highlights the importance of assessing the biodegradability and environmental impact of synthetic chemicals (Liu & Avendaño, 2013).

Levulinic Acid in Drug Synthesis : The application of biomass-derived levulinic acid in drug synthesis reviewed by Zhang et al. (2021) demonstrates the utility of functional groups in synthesizing value-added chemicals, which parallels the potential uses of indole derivatives in pharmaceuticals (Zhang et al., 2021).

Safety and Hazards

Mechanism of Action

Target of Action

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is a derivative of indole, a heterocyclic compound that is a significant component in many natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .

Biochemical Pathways

Indole derivatives have been reported to affect a variety of biochemical pathways, leading to diverse biological activities. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

methyl 4,5,6-trifluoro-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)9(13)8(4)12/h2-3,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYFICBERMBIMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C(C=C2N1)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Methoxyphenyl)-1-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]ethanone](/img/structure/B2775535.png)

![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)

![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)

![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-methylpiperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2775553.png)